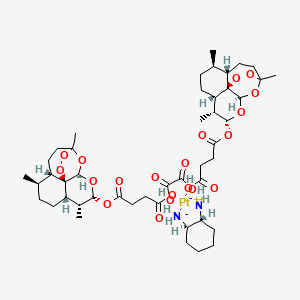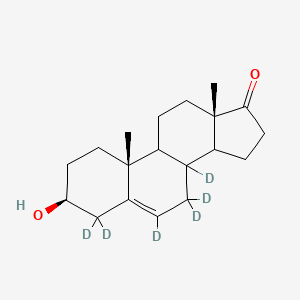
5-Androsten-3-|A-ol-17-one-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Androsten-3-|A-ol-17-one-d6 is a deuterated analog of 5-Androsten-3-|A-ol-17-one. This compound is often used in scientific research due to its stability and unique properties. The deuterium labeling allows for more precise tracking and analysis in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androsten-3-|A-ol-17-one-d6 typically involves the introduction of deuterium atoms into the 5-Androsten-3-|A-ol-17-one molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are conducted under controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors capable of handling deuterium gas safely.
Chemical Reactions Analysis
Types of Reactions
5-Androsten-3-|A-ol-17-one-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones, while reduction can produce different deuterated alcohols.
Scientific Research Applications
5-Androsten-3-|A-ol-17-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Androsten-3-|A-ol-17-one-d6 involves its interaction with various molecular targets. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Androsten-3-|A-ol-17-one: The non-deuterated analog.
5β-Androstan-3β-ol-17-one: A similar steroid with different structural properties.
5α-Androstan-17β-ol-3-one: Another analog with distinct biological activities.
Uniqueness
5-Androsten-3-|A-ol-17-one-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in scientific studies. This makes it particularly valuable in research applications where precise measurements are crucial.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(3S,10R,13S)-4,4,6,7,7,8-hexadeuterio-3-hydroxy-10,13-dimethyl-2,3,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14?,15?,16?,18-,19-/m0/s1/i3D,4D2,11D2,14D |
InChI Key |
FMGSKLZLMKYGDP-OYFVOCELSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC[C@@H](C2([2H])[2H])O)(C3CC[C@]4(C(C3(C1([2H])[2H])[2H])CCC4=O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
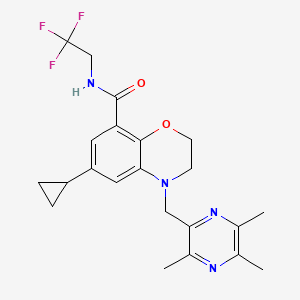
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)

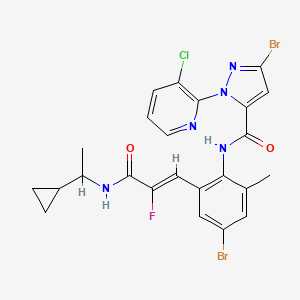
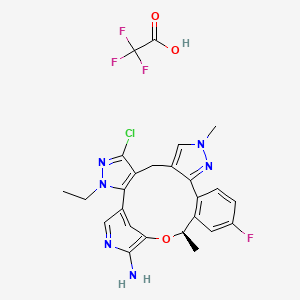
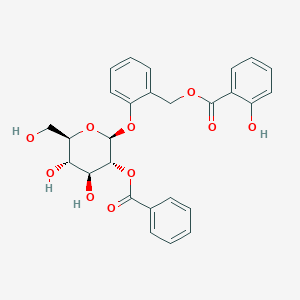
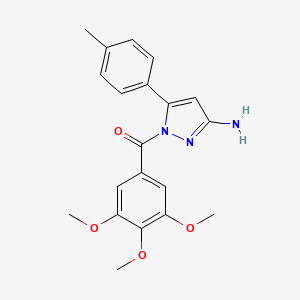
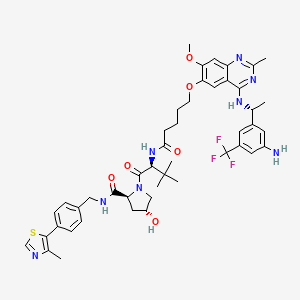

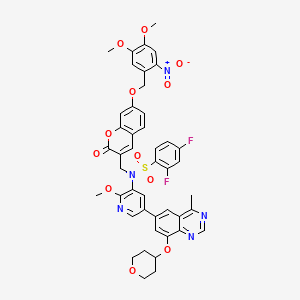
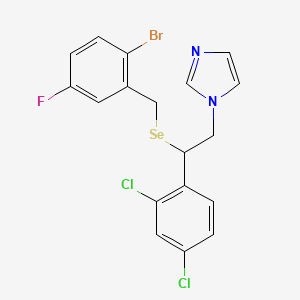
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
